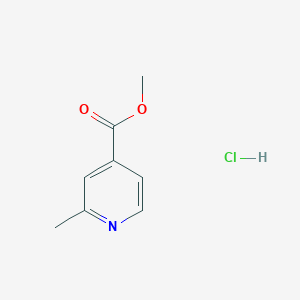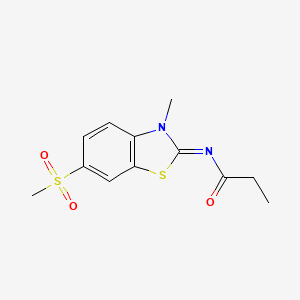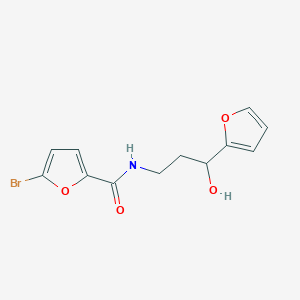
Methyl 2-methylpyridine-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylpyridine-4-carboxylate hydrochloride is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridine derivatives are important in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various catalytic systems. For instance, methyl 4-aminopyrrole-2-carboxylates are synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method for synthesizing functionalized 2-amino hydropyridines and 2-pyridinones involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst . These methods highlight the versatility and complexity of pyridine synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within a six-membered aromatic ring. This structure can be modified to introduce various substituents, which can significantly alter the compound's properties and reactivity. For example, the introduction of a methyl group at the 2-position of the pyridine ring can influence the electronic distribution and steric hindrance, affecting the compound's behavior in chemical reactions .
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions. For example, methyl 2-[N-(2'-pyridylmethyl)carbamyl]pyridine-6-carboxylate can form complexes by acting as a tridentate ligand . Additionally, pyridine derivatives can undergo decarboxylation reactions under certain conditions, as seen in the synthesis of 4,4',6-tricarboxy-2,2'-bipyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Methylation, for instance, can increase lipophilicity, which is important for the compound's solubility in organic solvents . The presence of substituents like carboxylate groups can also lead to the formation of hydrogen bonds, which can affect the compound's crystalline structure and stability .
Applications De Recherche Scientifique
Moisture Stability in Metal-Organic Frameworks
- Application : Enhancing the water resistance of metal-organic frameworks (MOFs) by introducing hydrophobic groups, like methyl, adjacent to coordinating nitrogen atoms in bipyridine pillar linkers. This modification shields metal ions from water attack, improving MOF stability (Ma, Li, & Li, 2011).
Antimicrobial Activity
- Application : Certain derivatives of methyl-2-aminopyridine-4-carboxylate have been synthesized and shown to possess good antimicrobial activity. The structural confirmation of these compounds was achieved through FT-IR and NMR spectral studies (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Chemical Synthesis and Functionalization
- Application : Various chemical synthesis processes involve methylpyridine derivatives. For instance, efficient functionalization of 2-fluoro-4-methylpyridine for drug synthesis (Pesti et al., 2000), or the synthesis of specific pyridine derivatives for potential use in different chemical applications (Shi Qunfeng et al., 2012).
Corrosion Inhibition
- Application : The derivative 2-amino-4-methylpyridine has been studied for its effect on corrosion behavior, particularly on mild steel in acidic environments. This compound shows potential as a corrosion inhibitor (Mert, Yüce, Kardaş, & Yazıcı, 2014).
Photodimerization Studies
- Application : Studies on the photodimerization of various 2-aminopyridines, including 2-amino-3-methylpyridines, which lead to the formation of unique chemical structures with potential applications in photochemistry (Taylor & Kan, 1963).
DNA Interactions and Antimicrobial Activity
- Application : Investigation of complexes involving 2-amino-3-methylpyridine derivatives, revealing considerable antimicrobial activity and interactions with DNA. These findings have implications in biochemistry and pharmacology (Abu-Youssef et al., 2010).
Photosensitization in Chemistry
- Application : Enhancing photosensitization abilities of certain complexes, where methylpyridine derivatives play a crucial role in the process. This has potential applications in photodynamic therapy and photochemical reactions (Mikel & Potvin, 2002).
Esterification and Organic Synthesis
- Application : Utilization in the synthesis of large-ring lactones and other organic compounds, demonstrating the versatility of pyridine derivatives in organic synthesis (Inanaga, Hirata, Saeki, Katsuki, & Yamaguchi, 1979).
Crystalline Structure Analysis
- Application : Analysis of crystalline structures involving methylpyridine derivatives, contributing to the understanding of molecular interactions in solid-state chemistry (Waddell, Hulse, & Cole, 2011).
Synthesis of Antioxidants
- Application : Synthesis of new synthetic antioxidants using methylpyridine derivatives, indicating their role in the development of pharmaceuticals (Yao Xing-sheng, 2007).
Structural and Lipophilicity Studies
- Application : Investigating the effects of methylation on intermolecular interactions and lipophilicity of certain pyridazine-carboxylic acids, which is crucial in drug design and molecular chemistry (Katrusiak, Piechowiak, & Katrusiak, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-methylpyridine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h3-5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDWEOJMARTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361634-93-5 |
Source


|
| Record name | methyl 2-methylpyridine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)




![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)